REACTION_CXSMILES
|
[CH:1](=[N:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-:14].[Na+].OOS([O-])=O.[K+].O1CN1>O.CC(C)=O>[C:9]([N:8]1[CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[O:14]1)([CH3:12])([CH3:11])[CH3:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C)(C)C
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1NC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously with a mechanical paddle stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 600 ml beaker
|
Type
|
STIRRING
|
Details
|
While stirring
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at ambient temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 3.72 minutes
|
Duration
|
3.72 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any salts
|
Type
|
EXTRACTION
|
Details
|
The 2-phase mixture was extracted with 100 ml of hexane
|
Type
|
CUSTOM
|
Details
|
The hexane layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove all solvent
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1OC1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |